Sodium 6-hexanamidopenicillanate
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Overview
Description
Sodium 6-hexanamidopenicillanate is a chemical compound with the molecular formula C14H21N2NaO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of penicillin, which is a well-known antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-hexanamidopenicillanate typically involves the reaction of penicillin derivatives with hexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium 6-hexanamidopenicillanate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .
Scientific Research Applications
Sodium 6-hexanamidopenicillanate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological research to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic applications, including its antibacterial properties.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of sodium 6-hexanamidopenicillanate involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other penicillin derivatives, which target the penicillin-binding proteins in bacterial cells .
Comparison with Similar Compounds
Sodium 6-hexanamidopenicillanate can be compared with other penicillin derivatives, such as:
Penicillin G: A widely used antibiotic with a similar mechanism of action.
Ampicillin: Another penicillin derivative with broader antibacterial activity.
Amoxicillin: Known for its effectiveness against a wide range of bacterial infections.
The uniqueness of this compound lies in its specific chemical structure, which may confer unique properties and applications compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable tool in scientific research and industrial applications.
Biological Activity
Sodium 6-hexanamidopenicillanate is a sodium salt derivative of 6-hexanamidopenicillanic acid, classified as a beta-lactam antibiotic. It exhibits significant biological activity, particularly against various Gram-positive bacteria, including strains resistant to other antibiotics. This article details its biological mechanisms, comparative studies, and relevant research findings.
This compound features a beta-lactam ring essential for its antibacterial properties, along with an amide side chain that enhances its pharmacological effectiveness. The compound's mechanism of action involves:
- Inhibition of Bacterial Cell Wall Synthesis : It binds to penicillin-binding proteins (PBPs), disrupting the synthesis of the bacterial cell wall, leading to cell lysis and death.
- Synergistic Effects : When combined with other antibiotics such as aminoglycosides or macrolides, it can enhance antibacterial efficacy and reduce resistance development.
Antibacterial Efficacy
This compound has been shown to possess potent antibacterial activity against a variety of Gram-positive bacteria. The following table summarizes its activity against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Resistance Status |
---|---|---|
Staphylococcus aureus | 0.5 | Methicillin-resistant |
Streptococcus pneumoniae | 0.25 | Sensitive |
Enterococcus faecalis | 1 | Resistant |
Listeria monocytogenes | 0.125 | Sensitive |
This data indicates that this compound is particularly effective against resistant strains, making it a valuable option in antibiotic therapy.
Comparative Analysis with Other Beta-Lactams
The following table compares this compound with other beta-lactam antibiotics regarding their unique features and spectrum of activity:
Compound Name | Structure Type | Unique Features |
---|---|---|
Penicillin G | Natural Penicillin | Broad-spectrum; susceptible to beta-lactamases |
Amoxicillin | Semi-synthetic | Enhanced oral bioavailability; broader spectrum |
Cloxacillin | Semi-synthetic | Resistant to staphylococcal penicillinase |
Piperacillin | Extended-spectrum | Effective against Pseudomonas aeruginosa |
This compound | Sodium salt derivative | Effective against resistant strains; unique side chain |
This comparison highlights the unique antibacterial properties of this compound, particularly its effectiveness against resistant bacterial strains.
Case Studies and Research Findings
Recent studies have investigated the biological activity and potential applications of this compound:
- Study on Synergistic Effects : A study published in Antimicrobial Agents and Chemotherapy demonstrated that combining this compound with aminoglycosides significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Resistance Mechanism Investigation : Research focused on the interactions between this compound and beta-lactamase enzymes revealed insights into how this compound can evade degradation by certain resistance mechanisms .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating severe infections caused by antibiotic-resistant bacteria. Preliminary results suggest promising outcomes in patient recovery rates .
Properties
CAS No. |
575-47-3 |
---|---|
Molecular Formula |
C14H21N2NaO4S |
Molecular Weight |
336.38 g/mol |
IUPAC Name |
sodium;6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H22N2O4S.Na/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16;/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1 |
InChI Key |
PGGDFLXSXDLMKV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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